![molecular formula C16H15N3O3S B2651437 N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-39-2](/img/structure/B2651437.png)
N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers . The compound also contains a carboxamide group (-CONH2), which is a functional group that often exhibits biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine ring system, along with methoxy, methyl, and carboxamide substituents. These groups could potentially influence the compound’s reactivity, stability, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of chemical transformations, such as substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Heat-responsive Polymers
The compound has been used in the synthesis of new heat-responsive polymers . These polymers exhibit both thermal responsiveness and acid sensitivity in aqueous solutions, as demonstrated by transmittance measurements, fluorescence, and 1H NMR spectroscopy .
Acid-sensitive Polymers
The compound contributes to the acid sensitivity of the polymers . All these polymers can be hydrolyzed under acidic conditions, and the hydrolysis rate increases as the pH decreases .
Antibacterial Activity
A series of novel 1,3-thiazolidine pyrimidine derivatives have been developed, which have shown antibacterial activity against 14 bacterial strains .
Antimicrobial Properties
Compounds containing a primary amino substituent on the phenyl group have shown moderate potencies against Pseudomonas aeruginosa .
Inhibitor of Mitotic Kinesin
There has been interest in the compound as a potentially important chemotherapeutic for cancer, acting as an inhibitor of mitotic kinesin .
Synthesis of Spirooxindoles
The compound has been used in the synthesis of spirooxindoles, which are prevalent in numerous natural products possessing a broad array of biological activities and medicinally relevant compounds with many pharmacological actions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-4-5-13(22-3)12(6-9)18-14(20)11-7-17-16-19(15(11)21)8-10(2)23-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJYMRBEBVZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.